

Simeton: An In-depth Technical Guide on its Effects on Non-Target Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Simeton**

Cat. No.: **B1214887**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative ecotoxicological data (LC50, EC50, NOEC values) for **Simeton** are not readily available in the public domain, including comprehensive databases such as the US EPA ECOTOX Knowledgebase, PubChem, and the IUPAC Pesticide Properties Database. The following guide provides a comprehensive overview of the expected effects of **Simeton** on non-target organisms based on its classification as a triazine herbicide and available data for structurally related and more extensively studied compounds like atrazine and simazine.

Executive Summary

Simeton, a member of the triazine class of herbicides, primarily functions by inhibiting photosynthesis in target plant species.^[1] This mode of action, however, is not exclusive to weeds and can have significant impacts on a range of non-target organisms, particularly in aquatic ecosystems. This guide synthesizes the available information on the ecotoxicology of triazine herbicides as a proxy for understanding the potential effects of **Simeton**. It covers the primary mechanism of action, summarizes key quantitative toxicity data for representative triazine herbicides, details standardized experimental protocols for ecotoxicity testing, and provides visualizations of the key biological pathway affected and a typical experimental workflow.

Mechanism of Action in Non-Target Organisms

The primary mode of action for **Simeton** and other triazine herbicides is the inhibition of photosynthetic electron transport.^[2] Specifically, these compounds bind to the D1 protein of the photosystem II (PSII) complex in the chloroplasts of plants and algae.^[3] This binding blocks the plastoquinone (QB) binding site, thereby interrupting the electron flow from PSII to photosystem I (PSI). The disruption of this fundamental process leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause oxidative stress and subsequent cellular damage, ultimately leading to cell death in sensitive organisms.^[3]

While this mechanism is most pronounced in photosynthetic organisms like algae and aquatic plants, indirect effects can be observed in higher trophic levels. Disruption of primary producers can lead to alterations in the food web structure and impact invertebrates and fish that rely on these organisms for food and habitat.^[4]

Data Presentation: Ecotoxicity of Triazine Herbicides

The following tables summarize representative quantitative toxicity data for the triazine herbicides atrazine and simazine, which are structurally and functionally similar to **Simeton**. This data provides an indication of the potential toxicity of **Simeton** to various non-target organisms.

Table 1: Acute Toxicity of Atrazine to Non-Target Aquatic Organisms

Species	Taxon	Endpoint (Duration)	Value (µg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	Fish	LC50 (96 h)	4,500 - 11,000	U.S. EPA ECOTOX
Lepomis macrochirus (Bluegill Sunfish)	Fish	LC50 (96 h)	5,900 - 16,000	U.S. EPA ECOTOX
Daphnia magna (Water Flea)	Invertebrate	EC50 (48 h)	6,900 - 36,000	U.S. EPA ECOTOX
Selenastrum capricornutum (Green Algae)	Algae	EC50 (72 h)	49 - 130	U.S. EPA ECOTOX

Table 2: Chronic Toxicity of Atrazine to Non-Target Aquatic Organisms

Species	Taxon	Endpoint (Duration)	Value (µg/L)	Reference
Pimephales promelas (Fathead Minnow)	Fish	NOEC (35 d)	630	U.S. EPA ECOTOX
Daphnia magna (Water Flea)	Invertebrate	NOEC (21 d)	100 - 200	U.S. EPA ECOTOX
Selenastrum capricornutum (Green Algae)	Algae	NOEC (72 h)	12	U.S. EPA ECOTOX

Table 3: Acute Toxicity of Simazine to Non-Target Aquatic Organisms

Species	Taxon	Endpoint (Duration)	Value (µg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	Fish	LC50 (96 h)	>100,000	U.S. EPA ECOTOX
Lepomis macrochirus (Bluegill Sunfish)	Fish	LC50 (96 h)	>100,000	U.S. EPA ECOTOX
Daphnia magna (Water Flea)	Invertebrate	EC50 (48 h)	1,100 - 4,700	U.S. EPA ECOTOX
Scenedesmus subspicatus (Green Algae)	Algae	EC50 (72 h)	100	U.S. EPA ECOTOX

Table 4: Chronic Toxicity of Simazine to Non-Target Aquatic Organisms

Species	Taxon	Endpoint (Duration)	Value (µg/L)	Reference
Pimephales promelas (Fathead Minnow)	Fish	NOEC (32 d)	1,200	U.S. EPA ECOTOX
Daphnia magna (Water Flea)	Invertebrate	NOEC (21 d)	160	U.S. EPA ECOTOX
Scenedesmus subspicatus (Green Algae)	Algae	NOEC (72 h)	20	U.S. EPA ECOTOX

Experimental Protocols

The following are detailed methodologies for key ecotoxicity tests, based on internationally accepted OECD Guidelines for the Testing of Chemicals.[\[1\]](#)[\[5\]](#) These protocols are essential for

generating reliable and comparable data for risk assessment.

Fish, Acute Toxicity Test (OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

Test Organism: A standardized fish species, such as Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*), is used.^[6]

Methodology:

- Test System: A static, semi-static, or flow-through system can be used. For volatile or unstable substances, a flow-through system is recommended to maintain constant exposure concentrations.
- Test Conditions:
 - Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1 °C for rainbow trout).
 - pH: Maintained within a narrow range (e.g., 6.0 to 8.5).
 - Dissolved Oxygen: Maintained above 60% of the air saturation value.
 - Lighting: A 16-hour light and 8-hour dark photoperiod is typically used.
- Procedure:
 - Groups of fish (e.g., 10 individuals) are randomly assigned to test chambers.
 - A range of at least five concentrations of the test substance and a control (without the test substance) are used.
 - The fish are exposed for 96 hours.
 - Mortality is recorded at 24, 48, 72, and 96 hours.

- Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time using appropriate statistical methods (e.g., probit analysis).

Alga, Growth Inhibition Test (OECD Guideline 201)

Objective: To determine the effect of a substance on the growth of a unicellular green alga over a 72-hour period. The primary endpoint is the EC50, the concentration that causes a 50% reduction in growth.

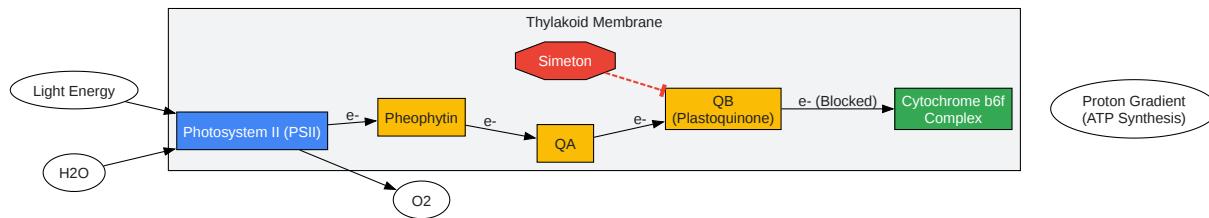
Test Organism: A freshwater green alga, such as *Selenastrum capricornutum* or *Scenedesmus subspicatus*.

Methodology:

- **Test System:** The test is conducted in flasks or other suitable vessels under controlled laboratory conditions.
- **Test Conditions:**
 - Temperature: Maintained at a constant 21-24 °C.
 - Lighting: Continuous, uniform illumination is provided.
 - Culture Medium: A defined nutrient medium is used to support algal growth.
- **Procedure:**
 - Exponentially growing algal cultures are exposed to a range of at least five concentrations of the test substance and a control.
 - The test duration is typically 72 hours.
 - Algal growth is measured at least every 24 hours using methods such as cell counts, fluorometry, or spectrophotometry.
- **Data Analysis:** The growth rate and yield are calculated for each concentration. The EC50 values for both growth rate and yield are determined using regression analysis.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

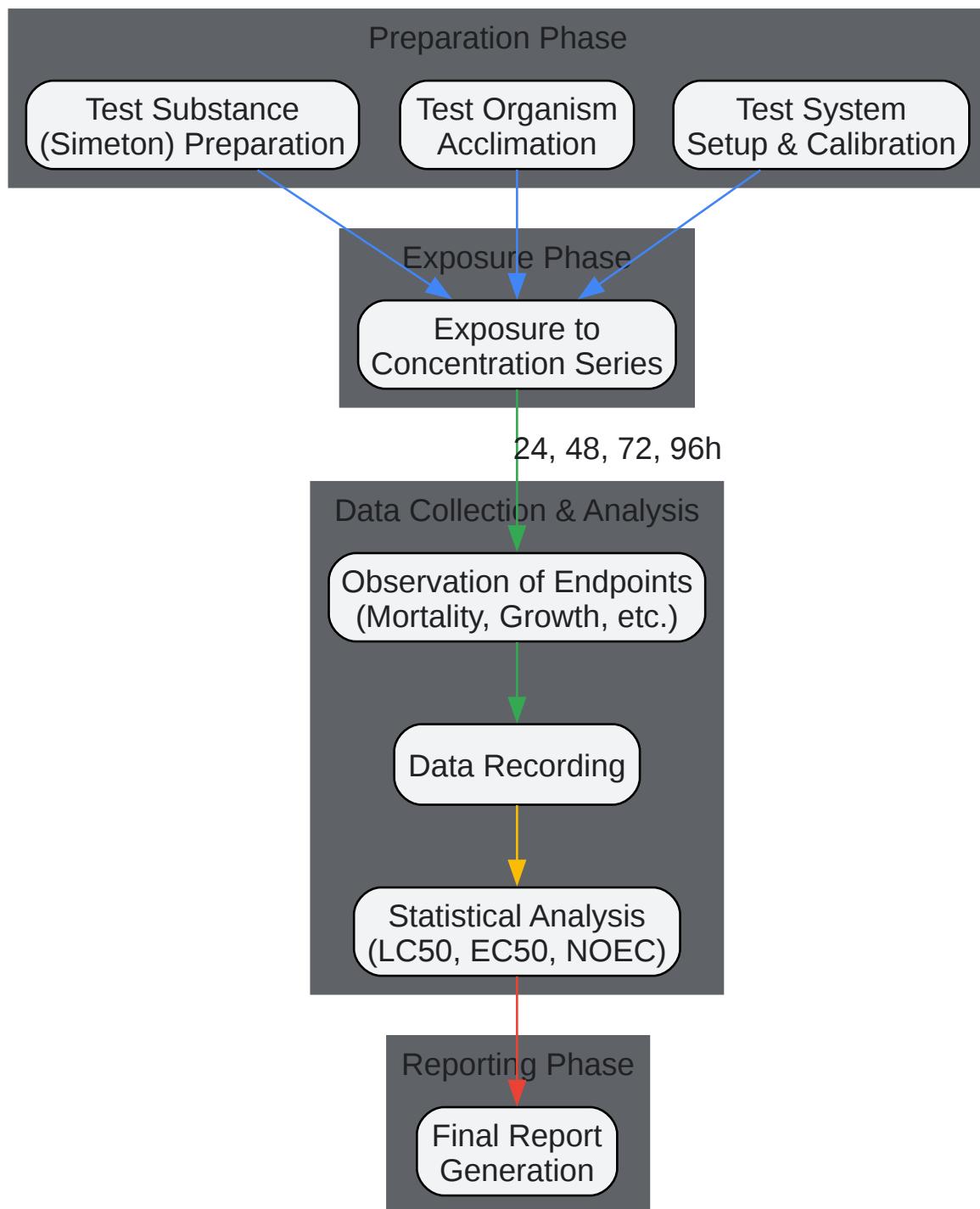
Objective: To determine the concentration of a substance that causes immobilization in 50% of the exposed Daphnia (EC50) over a 48-hour period.


Test Organism: Daphnia magna or a similar cladoceran invertebrate.

Methodology:

- Test System: The test is conducted in small glass vessels (e.g., beakers).
- Test Conditions:
 - Temperature: Maintained at a constant 20 ± 2 °C.
 - pH: Maintained within the range of 6.0 to 9.0.
 - Lighting: A 16-hour light and 8-hour dark photoperiod is used.
- Procedure:
 - Young daphnids (<24 hours old) are exposed to a range of at least five concentrations of the test substance and a control.
 - The exposure period is 48 hours.
 - The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
- Data Analysis: The EC50 and its 95% confidence limits are calculated for each observation time using statistical methods like probit analysis.

Mandatory Visualizations


Signaling Pathway: Inhibition of Photosystem II

[Click to download full resolution via product page](#)

Caption: Inhibition of photosynthetic electron transport by **Simeton** at Photosystem II.

Experimental Workflow: Aquatic Ecotoxicity Testing

[Click to download full resolution via product page](#)

Caption: Generalized workflow for conducting aquatic ecotoxicity studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simeton | C8H15N5O | CID 12654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iupac.org [iupac.org]
- 3. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Simeton: An In-depth Technical Guide on its Effects on Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1214887#simeton-effects-on-non-target-organisms\]](https://www.benchchem.com/product/b1214887#simeton-effects-on-non-target-organisms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com